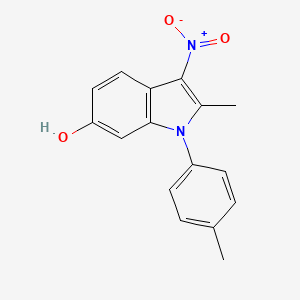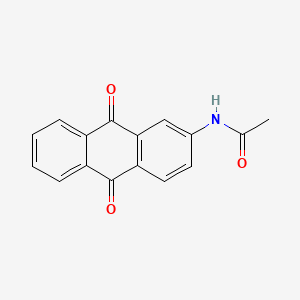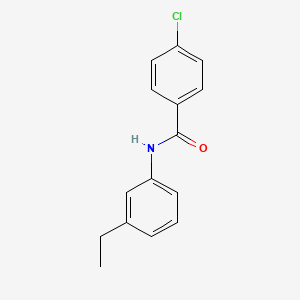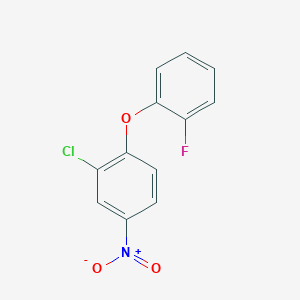
3,4-dimethoxy-N-3-quinolinylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethoxy-N-3-quinolinylbenzenesulfonamide, also known as QNZ, is a small molecule inhibitor that has been used extensively in scientific research. QNZ is a potent inhibitor of the nuclear factor kappa B (NF-κB) pathway, which plays a critical role in regulating inflammation, immune response, and cell survival.
Mécanisme D'action
3,4-dimethoxy-N-3-quinolinylbenzenesulfonamide inhibits NF-κB activation by preventing the phosphorylation and degradation of its inhibitory protein, IκBα. In the absence of this compound, IκBα is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and degradation by the proteasome. This results in the translocation of NF-κB to the nucleus, where it activates the transcription of target genes. This compound prevents the phosphorylation and degradation of IκBα, thereby inhibiting NF-κB activation and downstream gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and anti-tumor effects in various preclinical models. In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in response to various stimuli, including lipopolysaccharide (LPS), tumor necrosis factor (TNF), and interleukin-1β (IL-1β). This compound has also been shown to inhibit the proliferation and survival of various cancer cell lines, including breast, prostate, and pancreatic cancer.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-dimethoxy-N-3-quinolinylbenzenesulfonamide is a potent and specific inhibitor of NF-κB activation, making it a valuable tool for studying the role of NF-κB in various diseases. This compound has been shown to have minimal toxicity in vitro and in vivo, making it a safe and effective tool for preclinical studies. However, this compound has limited solubility in water, which can make it challenging to use in certain experimental settings.
Orientations Futures
There are several future directions for 3,4-dimethoxy-N-3-quinolinylbenzenesulfonamide research. One area of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties. Another area of interest is the use of this compound in combination with other drugs to enhance its anti-inflammatory and anti-tumor effects. Additionally, this compound could be used to study the role of NF-κB in various diseases, including autoimmune diseases and inflammatory disorders. Finally, this compound could be used to study the role of NF-κB in the regulation of cell survival and apoptosis.
Méthodes De Synthèse
3,4-dimethoxy-N-3-quinolinylbenzenesulfonamide can be synthesized using a multi-step synthetic route. The first step involves the reaction of 3,4-dimethoxyaniline with ethyl 2-bromoacetate to form 2-ethoxycarbonyl-3,4-dimethoxyquinoline. The second step involves the reaction of the quinoline intermediate with sodium hydride and benzene sulfonyl chloride to form this compound.
Applications De Recherche Scientifique
3,4-dimethoxy-N-3-quinolinylbenzenesulfonamide has been used extensively in scientific research to study the NF-κB pathway and its role in various diseases. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. Aberrant activation of NF-κB has been implicated in the pathogenesis of various diseases, including cancer, autoimmune diseases, and inflammatory disorders.
Propriétés
IUPAC Name |
3,4-dimethoxy-N-quinolin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-22-16-8-7-14(10-17(16)23-2)24(20,21)19-13-9-12-5-3-4-6-15(12)18-11-13/h3-11,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYRMGPIWPNMSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-5-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5864955.png)
![N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5864964.png)

![methyl 4-(4-chlorophenyl)-2-[(cyclobutylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5864973.png)


![4-[4-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-1-piperazinyl]-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5864985.png)



![N-cyclopentyl-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5865015.png)


![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5865031.png)